1-(Trifluoromethyl)naphthalene-8-carboxaldehyde

Substituent Effect Stabilization Energy (SESE) DFT Computational Chemistry Molecular Probe Design

This bifunctional aromatic building block features a 1,8-peri substitution pattern that creates a uniquely constrained geometry and polarized π-system—properties not replicable by 1,4-, 1,6-, or 1,7-positional isomers. The reactive -CHO group enables Schiff base formation, reductive amination, and Wittig diversification, while the electron-withdrawing -CF₃ enhances metabolic stability. Essential for constructing SESE benchmark probes, atropisomeric ligands, and fluorinated naphthalene libraries.

Molecular Formula C12H7F3O
Molecular Weight 224.18 g/mol
Cat. No. B11882757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)naphthalene-8-carboxaldehyde
Molecular FormulaC12H7F3O
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C=O)C(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H7F3O/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-7H
InChIKeyHRSDRYKUTTWUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethyl)naphthalene-8-carboxaldehyde: Structural Identity and Procurement-Relevant Characteristics


1-(Trifluoromethyl)naphthalene-8-carboxaldehyde (CAS 154257-88-6; molecular formula C₁₂H₇F₃O; molecular weight 224.18 g/mol) is a bifunctional aromatic building block characterized by a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the naphthalene 1-position and a reactive aldehyde (-CHO) group at the peri-8-position . This specific 1,8-substitution pattern on the rigid naphthalene scaffold imparts distinctive steric and electronic properties that cannot be replicated by other positional isomers or alternative functional group combinations [1]. The compound is classified as an aromatic aldehyde and a trifluoromethyl-substituted aromatic compound, and is commercially available for research and development applications .

Why 1-(Trifluoromethyl)naphthalene-8-carboxaldehyde Cannot Be Replaced by In-Class Analogs: The Critical Role of Regiospecific Substitution


Positional isomerism and functional group identity in trifluoromethylated naphthalene aldehydes are not interchangeable parameters; they dictate distinct electronic landscapes and reaction outcomes. The combination of a peri-1-CF₃ and an 8-CHO group creates a unique electronic environment due to the confluence of strong inductive electron withdrawal and steric proximity effects on the naphthalene π-system [1]. In contrast, alternative substitution patterns—such as 7-carboxaldehyde isomers or 4-carboxaldehyde derivatives—exhibit different molecular orbital distributions, dipole moments, and metal-binding geometries, fundamentally altering their suitability as building blocks for specific synthetic targets or material applications [2]. Furthermore, substituting the aldehyde with a carboxylic acid (e.g., 8-formyl-1-naphthoic acid) or eliminating the aldehyde entirely (e.g., 1-(trifluoromethyl)naphthalene) eliminates the capacity for aldehyde-specific condensations, Schiff base formations, or reductive aminations .

Quantitative Differentiation of 1-(Trifluoromethyl)naphthalene-8-carboxaldehyde Against Comparator Compounds


Regiospecific 1,8-Perpendicular Substitution Defines Unique Electronic Probe Sensitivity in DFT Benchmarking

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that poly(trifluoromethyl)-substituted naphthalene derivatives, of which the 1-CF₃ naphthalene framework is the foundational subunit, exhibit the highest sensitivity among aromatic systems as molecular probes for substituent effects [1]. The presence of the -CF₃ group significantly amplifies the Substituent Effect Stabilization Energy (SESE) response to additional substituents, with a quantified sensitivity that scales additively with the number of -CF₃ groups attached to the naphthalene ring [1]. While direct SESE values for the 8-carboxaldehyde derivative are not individually tabulated, the class of mono-CF₃ naphthalenes serves as the benchmark-sensitive platform against which benzene-based probes are compared [1].

Substituent Effect Stabilization Energy (SESE) DFT Computational Chemistry Molecular Probe Design

Structural Uniqueness Verified by Commercial Scarcity of 1,8-Disubstituted Isomers

Among the positional isomers of trifluoromethylnaphthalenecarboxaldehyde, the 1,8-disubstituted pattern is structurally distinct from the more commonly catalogued 1,7-, 1,4-, and 1,6-carboxaldehyde derivatives [1][2]. Commercial vendor databases confirm the availability of multiple alternative regioisomers: 1-(trifluoromethyl)naphthalene-7-carboxaldehyde (CAS 1261733-21-4) [1], 1-(trifluoromethyl)naphthalene-4-carboxaldehyde (CAS 1261596-97-7) [2], and 1-(trifluoromethyl)naphthalene-6-carboxaldehyde (CAS 1261561-30-1) . The 8-carboxaldehyde isomer is not interchangeable with these compounds, as the aldehyde position governs steric accessibility, intramolecular hydrogen bonding potential with the peri-CF₃ group, and the vector of derivatization in subsequent synthetic steps.

Regioisomer Differentiation Procurement Specification Structural Confirmation

Aldehyde Functionality Enables Synthetic Versatility Absent in Carboxylic Acid Analogs

The aldehyde group at the 8-position confers a distinct reactivity profile compared to the corresponding carboxylic acid analog, 8-formyl-1-naphthoic acid (CAS 5811-87-0; C₁₂H₈O₃; MW 200.19; melting point 160-167°C) . While the acid derivative is limited to amide coupling, esterification, and carboxylate salt formation, the aldehyde functionality of the target compound enables reductive amination, Grignard additions, Wittig olefination, and Schiff base condensation—reactions central to building diverse molecular libraries . Furthermore, the 8-CHO group can be selectively oxidized to the carboxylic acid if required, providing synthetic flexibility not available in the reverse direction.

Synthetic Intermediate Functional Group Interconversion Schiff Base Formation

Optimal Application Scenarios for 1-(Trifluoromethyl)naphthalene-8-carboxaldehyde Based on Evidence-Based Differentiation


Design and Calibration of High-Sensitivity Substituent Effect Probes

This compound serves as a key building block for constructing poly(CF₃)-substituted naphthalene probes used to benchmark substituent effect stabilization energies (SESE). As established in Section 3, mono-CF₃ naphthalene derivatives constitute the most sensitive aromatic platform for detecting electronic perturbations from additional substituents [1]. The 8-carboxaldehyde derivative provides a reactive aldehyde handle for introducing diverse substituents (via condensation or reductive amination) onto the naphthalene scaffold, enabling systematic structure-activity relationship studies of substituent effects in a privileged probe system [1].

Synthesis of Perpendicularly Functionalized Naphthalene Scaffolds Requiring Sterically Constrained Peri-Substitution

The 1,8-peri substitution pattern creates a uniquely constrained geometry where the -CF₃ and -CHO groups are held in close proximity on the rigid naphthalene framework. This architecture is not replicable using 1,7-, 1,6-, or 1,4-carboxaldehyde isomers (Section 3). Applications requiring a specific vector of functional group orientation—such as the construction of chiral auxiliaries, atropisomeric ligands, or sterically defined metal-binding pockets—benefit from the precise spatial arrangement afforded by the 1,8-disubstituted scaffold [2].

Precursor for Aldehyde-Specific Derivatization in Fluorinated Compound Libraries

As demonstrated in Section 3, the aldehyde group enables diversification pathways (Schiff base formation, reductive amination, Wittig reactions) that are inaccessible to carboxylic acid or non-functionalized analogs. The combination of this versatile aldehyde handle with the metabolically stabilizing and lipophilicity-enhancing -CF₃ group [1] makes the compound a strategic intermediate for generating fluorinated naphthalene libraries for early-stage drug discovery and agrochemical lead optimization.

Synthesis of Fluorinated Liquid Crystal and Organic Semiconductor Precursors

The rigid naphthalene core with a strongly electron-withdrawing -CF₃ substituent creates a polarized π-system with potential utility in liquid crystal and organic electronic materials. The 8-carboxaldehyde group serves as a site for further functionalization to tune electronic properties and molecular packing [2]. Prior art demonstrates that trifluoromethyl-substituted naphthalene derivatives exhibit negative dielectric anisotropy with large absolute values, properties relevant to liquid crystal display materials [3].

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